molecular formula C10H14O B188474 (S)-1-(2-Methylphenyl)-1-propanol CAS No. 117409-10-6

(S)-1-(2-Methylphenyl)-1-propanol

Cat. No. B188474
CAS RN: 117409-10-6
M. Wt: 150.22 g/mol
InChI Key: BYEMOPAVGULHAT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Methylphenyl)-1-propanol is a chiral secondary alcohol that is widely used in the synthesis of various pharmaceuticals and natural products. It is also known as (S)-2-methyl-1-phenylpropan-1-ol or (S)-α-methylbenzyl alcohol. This compound has a unique molecular structure that makes it an important reagent in organic chemistry.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methylphenyl)-1-propanol is not well understood. However, it is believed that this compound acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products.
Biochemical and Physiological Effects:
(S)-1-(2-Methylphenyl)-1-propanol is not known to have any significant biochemical or physiological effects on the human body. However, it may have toxic effects if ingested or inhaled in large quantities.

Advantages and Limitations for Lab Experiments

The main advantage of using (S)-1-(2-Methylphenyl)-1-propanol in lab experiments is its chiral nature, which makes it an important building block for the synthesis of chiral compounds. However, its limitations include its high cost and low availability.

Future Directions

There are many potential future directions for the research on (S)-1-(2-Methylphenyl)-1-propanol. One of the most promising areas is the development of new methods for the synthesis of this compound, which may lead to more efficient and cost-effective production. Another potential direction is the exploration of its potential applications in the synthesis of new pharmaceuticals and natural products. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of (S)-1-(2-Methylphenyl)-1-propanol can be achieved through various methods. One of the most common methods is the asymmetric reduction of acetophenone with a chiral reducing agent. This reaction can be catalyzed by various chiral catalysts, such as chiral oxazaborolidine, chiral phosphine, and chiral imidazolidinone.

Scientific Research Applications

(S)-1-(2-Methylphenyl)-1-propanol has been widely used in scientific research as a chiral building block for the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the anticancer agent paclitaxel, the anti-inflammatory agent celecoxib, and the antihypertensive agent carvedilol.

properties

CAS RN

117409-10-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S)-1-(2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1

InChI Key

BYEMOPAVGULHAT-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1C)O

SMILES

CCC(C1=CC=CC=C1C)O

Canonical SMILES

CCC(C1=CC=CC=C1C)O

Origin of Product

United States

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